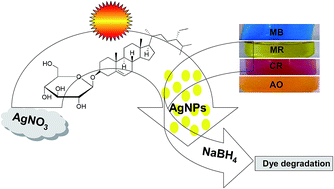β-Sitosterol-d-glucopyranoside isolated from Desmostachya bipinnata mediates photoinduced rapid green synthesis of silver nanoparticles†
RSC Advances Pub Date: 2014-10-30 DOI: 10.1039/C4RA10626A
Abstract
In this work, we report a completely green chemistry approach to synthesize silver nanoparticles (AgNPs) using the compound β-sitosterol-D-glucopyranoside (BS) isolated from the Indian sacred grass Desmostachya bipinnata, using natural sunlight as the initiator. BS synthesizes the AgNPs, in a free radical exchange process involving reactive oxygen species. The possible mechanism of the influence of BS on the reduction and stabilization of AgNPs is also discussed. The optical properties and morphology of the AgNPs were characterized by absorption spectroscopy and transmission electron microscopy. These bio-inspired AgNPs exhibited good catalytic activity during the catalytic degradation of environmentally hazardous organic dyes like methylene blue, methyl red, Congo red and acridine orange, in aqueous media.

Recommended Literature
- [1] Nanoparticles composed of the tea polysaccharide-complexed cationic vitamin B12-conjugated glycogen derivative†
- [2] Preparation and photochemical behavior of polyfluorinated cationic azobenzene-titanoniobate intercalation compounds
- [3] Linearly extended hybrid tetrathiafulvalene analogues with bridged dithienylethyleneπ-conjugating spacers
- [4] Front cover
- [5] Phosphinoyl-functionalization of unactivated alkenes through phosphinoyl radical-triggered distal functional group migration†
- [6] Electron deficient nonplanar β-octachlorovanadylporphyrin as a highly efficient and selective epoxidation catalyst for olefins†
- [7] A porphyrin pentamer as a bright emitter for NIR OLEDs†
- [8] Fit-to-Flow (F2F) interconnects: Universal reversible adhesive-free microfluidic adaptors for lab-on-a-chip systems†
- [9] Ruthenium(ii) bis(terpyridine) electron transfer complexes with alkynyl–ferrocenyl bridges: synthesis, structures, and electrochemical and spectroscopic studies†
- [10] A new 2D monolayer BiXene, M2C (M = Mo, Tc, Os)†










